![molecular formula C19H15N5O2 B2840160 N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylacetamide CAS No. 899752-79-5](/img/structure/B2840160.png)

N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

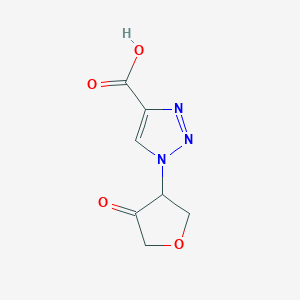

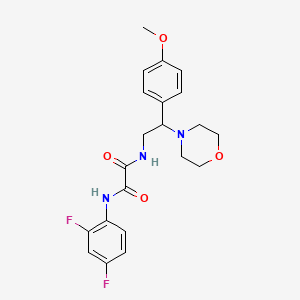

“N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylacetamide” is a derivative of 1H-pyrazolo[3,4-d]pyrimidine . These derivatives have been synthesized to act as epidermal growth factor receptor inhibitors (EGFRIs) and have shown potent anti-proliferative activities against A549 and HCT-116 cancer cells .

Synthesis Analysis

The synthesis of these compounds involves the reaction of 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine with aniline in absolute ethanol, which is then heated under reflux for 6 hours .

Molecular Structure Analysis

The molecular structure of these compounds shows the absence of intramolecular stacking in the crystalline state . The crystal packing reveals the formation of a layered structure, due mainly to intermolecular N-H…O=C hydrogen bonding and arene-arene interactions .

Chemical Reactions Analysis

These compounds have been evaluated for their kinase inhibitory activities against wild EGFR (EGFR WT). Compound 12b was the most potent member showing an IC50 value of 0.016µM . In addition, compound 12b showed noticeable activity against mutant EGFR (EGFR T790M) (IC50 = 0.236µM) .

科学的研究の応用

Biomedical Applications

Pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds that include the compound , have been extensively studied for their biomedical applications . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described, which are included in more than 5500 references .

Anticancer Kinase Inhibitors

The compound has been identified as a potential anticancer kinase inhibitor . This is due to its ability to mimic hinge region binding interactions in kinase active sites . Several pyrazolo[3,4-d]pyrimidines, including the BTK inhibitor ibrutinib, have been approved for the treatment of several B-cell cancers .

Antibacterial and Antifungal Applications

While specific studies on the antibacterial and antifungal applications of this compound were not found in the search results, it’s worth noting that similar compounds have been studied for these applications .

CDK2 Inhibition for Cancer Treatment

The compound has been identified as a potential CDK2 inhibitor, which is an appealing target for cancer treatment . CDK2 inhibition targets tumor cells in a selective manner .

Antiproliferative Activities

The pyrazolo[3,4-d]pyrimidine nucleus, which is present in the compound, is considered an isostere to the purine nucleus and exhibits promising antiproliferative activities . Several members of this family have been found to induce apoptosis and/or reduce cell proliferation in many cancer cell lines such as breast, colon, lung, and liver cell lines .

Potential Applications in Treating Lung, Brain, Oesophageal, and Pancreatic Cancers

Cancers characterized by high mortality that require more effective treatments include lung, brain, oesophageal, and pancreatic cancers . The development of new treatments is challenging as cancer is a complex and heterogeneous disease . The compound’s potential as a kinase inhibitor and its antiproliferative activities make it a promising candidate for further research in these areas .

作用機序

Target of Action

The primary targets of this compound are kinase enzymes . Kinases are proteins that play a crucial role in cell signaling, growth, and division. They work by transferring a phosphate group from ATP to a specific substrate molecule, which can activate or deactivate the substrate, leading to various cellular outcomes .

Mode of Action

The compound, being a pyrazolo[3,4-d]pyrimidine derivative, is an isostere of the adenine ring of ATP . This allows it to mimic hinge region binding interactions in kinase active sites . The compound’s interaction with its targets can lead to the inhibition of kinase activity, thereby affecting the phosphorylation and activation of downstream proteins .

Biochemical Pathways

The compound affects the mTOR signaling pathway, which is involved in cell growth and development . Inhibition of this pathway can lead to a reduction in cell proliferation, particularly in cancer cells .

Result of Action

The compound’s action results in significant inhibition of cell proliferation, particularly in cancer cells . This is achieved through its inhibitory effect on kinase activity and the subsequent disruption of cell signaling pathways involved in cell growth and division .

将来の方向性

The future directions for these compounds could involve further optimization of their synthesis, detailed investigation of their mechanism of action, and comprehensive evaluation of their safety and efficacy in preclinical and clinical studies. Their potential as anticancer agents targeting EGFR makes them promising candidates for future drug development .

特性

IUPAC Name |

N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)-2-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N5O2/c25-17(11-14-7-3-1-4-8-14)22-23-13-20-18-16(19(23)26)12-21-24(18)15-9-5-2-6-10-15/h1-10,12-13H,11H2,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWLILFQIRNILHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylacetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-bromo-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide](/img/structure/B2840078.png)

![methyl 4-[[2-(1H-benzimidazol-2-yl)phenyl]carbamoyl]benzoate](/img/structure/B2840083.png)

![3-(2-Thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carbohydrazide](/img/structure/B2840086.png)

![2-Mercapto-1,5,7-trimethylpyrido[2,3-D]pyrimidin-4(1H)-one](/img/structure/B2840091.png)

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-methylthiophene-2-carboxamide](/img/structure/B2840093.png)

![N-[3-[1-[2-Chloropropanoyl(methyl)amino]ethyl]phenyl]benzamide](/img/structure/B2840094.png)

![2-((4-bromobenzyl)thio)-3-(3,5-dimethylphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2840097.png)

![N-{4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl}-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2840099.png)